Methyl 4-Methylisoxazole-5-carboxylate
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Overview
Description
Methyl 4-Methylisoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Methylisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitroacrylate with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring . The reaction conditions often include refluxing in methanol or ethanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Methylisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized isoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Methyl 4-Methylisoxazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 4-Methylisoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it can inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar ring structure but without the methyl and carboxylate groups.
5-Methylisoxazole-3-carboxylic acid: Another derivative with a different substitution pattern on the isoxazole ring.
4-Methylisoxazole-3-carboxylic acid: A compound with a similar structure but different functional groups.
Uniqueness: Methyl 4-Methylisoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylate groups enhance its reactivity and potential as a pharmacophore in drug design .
Properties
IUPAC Name |
methyl 4-methyl-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-7-10-5(4)6(8)9-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGHKIIGKXOGCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296538 |
Source
|
Record name | Methyl 4-methyl-5-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261350-48-5 |
Source
|
Record name | Methyl 4-methyl-5-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261350-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methyl-5-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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